2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom within a dioxaborinane ring, which is substituted with a fluoro-methoxyphenyl group and three methyl groups. The presence of both fluorine and methoxy groups on the phenyl ring imparts distinct electronic characteristics to the molecule, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent to couple aryl halides with boronic acids or esters. The general procedure involves the following steps:
Preparation of the Boronic Ester: The starting material, 2-fluoro-4-methoxyphenylboronic acid, is reacted with trimethyl borate in the presence of a base such as potassium carbonate to form the corresponding boronic ester.
Cyclization: The boronic ester is then subjected to cyclization with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions to form the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or reduced to form boranes.
Cross-Coupling Reactions: The compound can undergo further Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate boronic acids.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.
Major Products Formed
Boronic Acids: Formed through oxidation of the boron atom.
Complex Aromatic Compounds: Formed through cross-coupling reactions with various aryl halides.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborinane ring can coordinate with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups on the phenyl ring can also interact with hydrophobic and polar regions of biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane: A fluorinated chaperone used for crystallization of acyclic molecules.
2-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its combination of a dioxaborinane ring with a fluoro-methoxyphenyl group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-9-8-13(2,3)18-14(17-9)11-6-5-10(16-4)7-12(11)15/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRZDQUPRGGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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